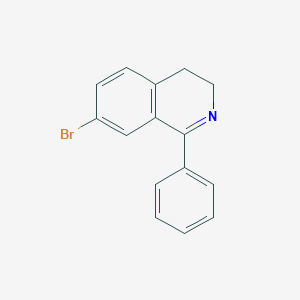

7-Bromo-1-phenyl-3,4-dihydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823236-15-3 |

|---|---|

Molecular Formula |

C15H12BrN |

Molecular Weight |

286.17 g/mol |

IUPAC Name |

7-bromo-1-phenyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C15H12BrN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |

InChI Key |

KSGOYFHPNGXRMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 1 Phenyl 3,4 Dihydroisoquinoline and Its Precursors

Classical Approaches to the 3,4-Dihydroisoquinoline (B110456) Ring System

The 3,4-dihydroisoquinoline scaffold is a common structural motif in natural products and pharmacologically active compounds, leading to the development of numerous synthetic strategies. researchgate.net Classical methods remain highly relevant, often serving as the foundation for modern synthetic routes.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. nrochemistry.comwikipedia.org First discovered in 1893, this reaction facilitates the intramolecular cyclization of β-arylethylamides through an electrophilic aromatic substitution mechanism. wikipedia.org The process typically requires strong dehydrating agents and acidic conditions to proceed. nrochemistry.com The resulting 3,4-dihydroisoquinoline can be a final product or an intermediate that can be subsequently reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084). rsc.orgnih.gov

The precise mechanism of the Bischler-Napieralski reaction has been the subject of detailed study, with two primary pathways proposed. nrochemistry.comwikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination. A second, widely accepted mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate prior to the ring-closing cyclization. nrochemistry.comwikipedia.orgorganic-chemistry.org The prevailing mechanism can be influenced by the specific reaction conditions employed. nrochemistry.com

Optimization of the reaction is crucial for achieving high yields and minimizing side products. A variety of dehydrating agents and reaction conditions have been explored, as summarized in the table below.

| Dehydrating Agent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | A widely used, classical reagent. nrochemistry.comorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ in refluxing conditions | Particularly effective for substrates lacking electron-donating groups on the aromatic ring. wikipedia.orgorganic-chemistry.org |

| Polyphosphoric acid (PPA) | High temperatures | A strong acid and dehydrating agent. wikipedia.org |

| Triflic anhydride (B1165640) (Tf₂O) | With a non-nucleophilic base (e.g., 2-chloropyridine) at low to ambient temperatures | Provides milder reaction conditions and short reaction times, activating the amide for cyclodehydration. organic-chemistry.orgorganic-chemistry.org |

Modern adaptations often focus on improving the reaction's efficiency and scope under milder conditions. Microwave-assisted Bischler-Napieralski reactions have been shown to accelerate the production of dihydroisoquinolines. organic-chemistry.org A recently developed method utilizes triflic anhydride (Tf₂O) to promote a tandem annulation from phenylethanols and nitriles, proceeding through a phenonium ion intermediate. nih.gov This approach bypasses the need to pre-form the amide precursor.

The success of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the β-phenylethylamide precursor. The reaction is an intramolecular electrophilic aromatic substitution, and therefore, its efficiency is significantly enhanced by the presence of electron-donating groups (e.g., methoxy (B1213986), hydroxy) on the aromatic ring, which activate it towards cyclization. nrochemistry.comnih.gov These groups are typically required at the para position relative to the point of cyclization. For the synthesis of a 7-substituted isoquinoline (B145761), this requires an electron-donating group at the 4-position of the original phenylethylamine ring.

Conversely, electron-withdrawing groups on the aromatic ring deactivate it, making the cyclization more difficult and often resulting in poor yields. organic-chemistry.org The structure of the amide portion of the precursor can also lead to side reactions. One of the most significant competing pathways is the retro-Ritter reaction, which leads to the formation of styrenes, particularly with certain substitution patterns. organic-chemistry.org To circumvent this, modified procedures have been developed. For instance, using oxalyl chloride and a Lewis acid like FeCl₃ converts the amide to an N-acyliminium intermediate, which is less prone to elimination and effectively undergoes cyclization. organic-chemistry.orgorganic-chemistry.org

Regioselectivity is another critical aspect. Cyclization generally occurs at the position para to the most activating group on the benzene (B151609) ring. In precursors with multiple potential cyclization sites, the electronic and steric properties of the substituents dictate the final product distribution. For instance, treating N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy product and an unexpected 6-methoxy product, the latter arising from cyclization at the ipso-carbon followed by rearrangement. wikipedia.org

While the Bischler-Napieralski reaction is prevalent, several other strategies exist for constructing the 3,4-dihydroisoquinoline ring system. These alternatives can offer advantages in terms of substrate scope or reaction conditions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.netnih.gov While it classically yields 1,2,3,4-tetrahydroisoquinolines, these can be subsequently oxidized to the desired 3,4-dihydroisoquinolines. organic-chemistry.org

Tandem Annulation Reactions: A modern approach involves the Tf₂O-promoted reaction of phenylethanols with nitriles, which forms the 3,4-dihydroisoquinoline ring in a single operational step. organic-chemistry.orgnih.gov

C(sp³)-H Activation/Electrocyclization: Palladium-catalyzed C-H activation of an N-(o-tolyl) C-aryl imine, followed by a 6π-electrocyclization, has been reported for the synthesis of 3,4-dihydroisoquinolines, offering a distinct mechanistic pathway. nih.gov

Intramolecular Cyclization of α-Azido Carbonyls: α-Azido carbonyl compounds containing a 2-alkenylaryl moiety can serve as precursors for isoquinoline derivatives through a 6π-electrocyclization of an intermediate N-H imine. organic-chemistry.org

The 3,4-dihydroisoquinoline core can be accessed via the partial oxidation, or dehydrogenation, of the corresponding 1,2,3,4-tetrahydroisoquinoline, which is often more readily available. clockss.org Care must be taken to avoid over-oxidation to the fully aromatic isoquinoline. google.com A variety of methods have been developed for this transformation.

| Method | Reagent/Catalyst | Conditions | Notes |

| Sulfur Dehydrogenation | Elemental sulfur (S) | Refluxing in dioxane or toluene | A classical method providing good yields. google.com |

| Copper-Catalyzed Oxidation | Copper(II) chloride (CuCl₂) | Molecular oxygen (O₂), acetonitrile | An efficient catalytic system that operates under mild conditions. clockss.org |

| Photocatalysis | Various photocatalysts (e.g., ZnIn₂S₄) | Visible light, air atmosphere, room temperature | An environmentally friendly approach with high selectivity. researchgate.net |

| Electrochemical Oxidation | - | Methanol with sodium acetate (B1210297) as electrolyte | Involves a two-electron oxidation process under mild conditions. researchgate.net |

| Base-Mediated Elimination | Strong base (e.g., KOH) | DMSO, 70°C | Effective for N-tosyl-1-aryl-1,2,3,4-tetrahydroisoquinolines via β-elimination. researchgate.net |

| Sodium Hypochlorite (B82951) Oxidation | Sodium hypochlorite (NaOCl) | Dichloromethane, room temperature | A simple method for converting 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline. google.com |

Bischler-Napieralski Cyclization and its Modern Adaptations

Installation of the Bromine Atom at the 7-Position

To synthesize the target molecule, 7-bromo-1-phenyl-3,4-dihydroisoquinoline, the bromine atom must be introduced regioselectively onto the benzene portion of the isoquinoline ring. This can be achieved through two primary synthetic routes: late-stage bromination of a pre-formed ring system or by carrying a bromine-substituted precursor through the cyclization reaction.

Route 1: Late-Stage Bromination This approach involves the synthesis of 1-phenyl-3,4-dihydroisoquinoline (B1582135) followed by electrophilic bromination. The directing effects of the heterocyclic system will govern the position of bromination. The nitrogen atom and the fused benzene ring influence the electron density, but predicting the outcome can be complex. Electrophilic substitution on the isoquinoline nucleus generally favors the 5- and 8-positions. However, the specific substitution pattern of the dihydro- variant can alter this reactivity. Reagents like N-Bromosuccinimide (NBS) or molecular bromine in various solvents could be employed. researchgate.net For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid leads to the formation of a 6,8-dibromo derivative, illustrating the complexity of regioselectivity in related systems. researchgate.net Achieving selective bromination at the 7-position might require specific catalysts or blocking groups.

Route 2: Cyclization of a Brominated Precursor A more regiochemically controlled approach is to begin with a precursor that already contains the bromine atom at the desired position. For a Bischler-Napieralski synthesis, the starting material would be N-[2-(4-bromo-3-methoxyphenyl)ethyl]benzamide or a similar analogue. The bromine atom is an ortho, para-director, but it is also deactivating. Therefore, an activating group, such as a methoxy group at the 3-position of the phenylethylamine moiety, would be necessary to facilitate the electrophilic cyclization and direct it to the C-6 position, which ultimately becomes the 7-position of the isoquinoline ring system. While the bromine deactivates the ring, the strong activation from the methoxy group can overcome this barrier, leading to the desired 7-bromo-8-methoxy-1-phenyl-3,4-dihydroisoquinoline product, which could then be further modified if necessary.

Direct Bromination Methods and Regioselectivity

Direct electrophilic aromatic bromination of the 1-phenyl-3,4-dihydroisoquinoline scaffold is a potential route to the target compound. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the benzene ring of the dihydroisoquinoline core. byjus.com The fused aminoethyl group acts as an activating, ortho-, para- directing group, while the C1-phenyl group is generally considered deactivating via an inductive effect. The nitrogen atom in the heterocyclic ring strongly directs electrophilic substitution to the C5 and C7 positions. Given these directing effects, electrophilic attack by a bromine source is anticipated to preferentially occur at the C7 position, which is para to the activating ethylamino bridge.

Common brominating agents for such reactions include molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a suitable solvent. nih.gov However, controlling the reaction to achieve mono-bromination can be challenging, as the activated ring system may be susceptible to polybromination. The reaction conditions, such as temperature and choice of solvent, must be carefully optimized to favor the desired 7-bromo isomer. researchgate.net

Table 1: Factors Influencing Regioselectivity in Direct Bromination

| Factor | Influence on Regioselectivity | Potential Outcome |

| Activating Group | The fused ethylamino moiety strongly activates the ring towards electrophilic substitution. | Directs bromination to positions 5 and 7. |

| Steric Hindrance | The C1-phenyl group may sterically hinder attack at the C8 position. | Favors substitution at C5 and C7. |

| Electronic Effects | The C7 position is electronically favored due to its para relation to the activating group. | 7-Bromo isomer is the expected major product. |

| Reaction Conditions | Harsh conditions or excess brominating agent can lead to multiple substitutions. | Formation of di- or tri-brominated byproducts. |

Diazotization-Bromination Pathways

An alternative to direct bromination is a two-step sequence involving diazotization of an amino precursor followed by a Sandmeyer-type reaction. youtube.com This pathway begins with the synthesis of 7-amino-1-phenyl-3,4-dihydroisoquinoline. The amino group can then be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures. Subsequent treatment of the diazonium salt with a copper(I) bromide (CuBr) solution replaces the diazonium group with a bromine atom.

Recent advancements have introduced modified diazotization procedures that avoid the use of strong acids and aqueous solvents, which can be beneficial for sensitive substrates. One such method involves the use of tert-butyl nitrite and a bromine source like benzyltrimethylammonium (B79724) bromide in a non-aqueous solvent. google.com This approach offers milder reaction conditions and simpler work-up procedures compared to the classic Sandmeyer reaction. google.com

Table 2: Comparison of Diazotization-Bromination Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classic Sandmeyer | 1. NaNO₂, aq. HBr, 0-5 °C2. CuBr | Aqueous, low temperature | Well-established | Requires strong acid; diazonium salts can be unstable. google.com |

| Modified Method | tert-butyl nitrite, Benzyltrimethylammonium bromide | Non-aqueous, room temp. | Mild conditions, no strong acid, simple workup. google.com | May require specific non-aqueous solvents. |

Strategies for Bromine Introduction on Isoquinoline Precursors

Introducing the bromine atom at an early stage of the synthesis, prior to the formation of the dihydroisoquinoline ring, is a common and effective strategy. The most prominent example of this approach utilizes the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.comorganicreactions.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.

To synthesize the target compound, one would start with a brominated phenethylamine (B48288), such as 2-(4-bromophenyl)ethan-1-amine. This precursor is then acylated with benzoyl chloride to form the key intermediate, N-(2-(4-bromophenyl)ethyl)benzamide. researchgate.net The subsequent cyclization of this amide, typically promoted by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), yields this compound directly. wikipedia.orgnrochemistry.com This method provides excellent control over the position of the bromine atom.

Introduction of the Phenyl Moiety at the 1-Position

The installation of the phenyl group at the C1 position is another cornerstone of the synthesis. This can be accomplished either by incorporating it into the precursor before cyclization (as in the Bischler-Napieralski reaction) or by adding it to a pre-formed dihydroisoquinoline core.

Nucleophilic Addition of Organometallic Reagents to Dihydroisoquinolines

A powerful method for introducing the phenyl group is the nucleophilic addition of an organometallic reagent to the C=N double bond (imine) of a 7-bromo-3,4-dihydroisoquinoline (B8779688) intermediate. Phenyl organometallic reagents, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, are excellent nucleophiles for this transformation. nih.gov

The reaction involves the attack of the nucleophilic phenyl anion on the electrophilic C1 carbon of the dihydroisoquinoline. This addition breaks the C=N π-bond and, after an aqueous workup, typically yields the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline. mdpi.com To obtain the target 3,4-dihydroisoquinoline, a subsequent oxidation step would be necessary to re-form the imine. Alternatively, the reaction can be performed on an N-acylated or N-protected dihydroisoquinolinium salt, which can lead directly to the desired oxidation state after workup.

Cross-Coupling Methodologies for Related 1-Substituted Dihydroisoquinolines

Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as a versatile tool for forming carbon-carbon bonds. organic-chemistry.orgharvard.edu While less common for this specific transformation than the Bischler-Napieralski or organometallic addition routes, it represents a plausible strategy for synthesizing related 1-substituted dihydroisoquinolines.

This approach would necessitate a precursor such as 1-chloro- or 1-bromo-7-bromo-3,4-dihydroisoquinoline. The palladium catalyst would then facilitate the coupling of this halo-dihydroisoquinoline with phenylboronic acid or a related organoboron reagent. mdpi.com This methodology is highly valued for its functional group tolerance and is widely used in the synthesis of complex biaryl systems. nih.gov

Table 3: Key Cross-Coupling Reaction Components

| Component | Role | Example |

| Substrate | Electrophile | 1-Halo-7-bromo-3,4-dihydroisoquinoline |

| Coupling Partner | Nucleophile Source | Phenylboronic acid |

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the boronic acid | Na₂CO₃, K₂CO₃ |

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be designed using either convergent or divergent strategies, each offering distinct advantages. rsc.org

A divergent (or linear) synthesis begins with a common starting material that is sequentially modified. Two plausible divergent pathways starting from phenethylamine are:

Pathway A: Phenethylamine is first acylated with benzoyl chloride to form N-phenethylbenzamide. This intermediate is then cyclized via the Bischler-Napieralski reaction to give 1-phenyl-3,4-dihydroisoquinoline. The final step is the regioselective bromination at the C7 position.

Pathway B: The starting phenethylamine is first brominated to yield 4-bromo-phenethylamine. This is followed by acylation with benzoyl chloride and subsequent Bischler-Napieralski cyclization to directly afford the final product, this compound.

Pathway B offers more predictable regiochemical control for the bromine substituent, while Pathway A relies on the selectivity of the final bromination step. The choice between these pathways depends on the availability of starting materials and the desired efficiency and control.

One-Pot and Multicomponent Reaction Strategies for Dihydroisoquinolines

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in synthetic chemistry, offering significant advantages such as reduced reaction times, lower costs, and minimized waste generation by avoiding the isolation of intermediates. nih.gov These approaches are particularly valuable for constructing complex molecular architectures like the dihydroisoquinoline scaffold from simple precursors in a single operation. The development of such methodologies is driven by the principles of atom and step economy. thieme-connect.com

One-Pot Syntheses

One-pot syntheses for dihydroisoquinolines often involve tandem or domino reactions where subsequent transformations occur in the same reaction vessel. A prominent strategy is the adaptation of classical cyclization reactions, such as the Bischler-Napieralski reaction, into one-pot sequences. This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.org Typically, this requires a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgorganic-chemistry.org

Modified one-pot Bischler-Napieralski procedures have been developed to improve yields and broaden the substrate scope. For instance, trifluoromethanesulfonic anhydride (Tf₂O) can promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles in a tandem annulation process. organic-chemistry.org Another variation uses oxalyl chloride to form an N-acyliminium intermediate, which avoids the retro-Ritter reaction, a common side reaction. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been employed to accelerate the synthesis of dihydroisoquinoline libraries. organic-chemistry.org

Chemoenzymatic one-pot processes have also emerged as a milder alternative to harsh chemical methods. These systems can couple an enzymatic oxidation step with a chemical cyclization. For example, a laccase/TEMPO system can oxidize benzylic alcohols to aldehydes, which then undergo a Pictet-Spengler reaction in the same pot to form tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolines. mdpi.combohrium.com While this example yields tetrahydroisoquinolines, the principle of combining enzymatic and chemical steps in one pot is applicable to the broader class of isoquinoline synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are powerful tools for generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of isoquinoline and dihydroisoquinoline derivatives.

Isocyanide-based multicomponent reactions are notable for their convenience and ability to construct diverse scaffolds. A three-component reaction involving 3,4-dihydroisoquinolines, isocyanides, and benzyl (B1604629) chloroformate can furnish 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, demonstrating the utility of MCRs in functionalizing the isoquinoline core. tandfonline.com

The Pictet-Spengler reaction, which classically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, has been ingeniously incorporated into multicomponent sequences. researchgate.netthieme-connect.commdpi.com These MCRs can combine the Pictet-Spengler cyclization with other transformations, such as Michael additions or cycloadditions, to rapidly build complex polycyclic systems derived from the tetrahydroisoquinoline core. thieme-connect.comnih.gov For example, a three-component tandem procedure mediated by trifluoromethanesulfonic acid has been reported. researchgate.net Although often yielding tetrahydroisoquinolines, these MCRs provide precursors that can be oxidized to the desired dihydroisoquinoline state.

A simple and convenient three-component method for synthesizing 1-substituted 3,4-dihydroisoquinolines involves the cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles. researchgate.net This approach highlights the direct assembly of the dihydroisoquinoline core from acyclic precursors.

The table below summarizes various one-pot and multicomponent strategies for the synthesis of dihydroisoquinoline and related scaffolds.

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Bischler-Napieralski | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | Classical cyclodehydration of β-arylethylamides. | wikipedia.orgorganic-chemistry.org |

| One-Pot Bischler-Napieralski (Modified) | Tf₂O, Nitriles, Phenylethanols | 3,4-Dihydroisoquinolines | Tandem annulation via a phenonium ion intermediate. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Bischler-Napieralski or Pictet-Spengler reagents | Dihydro- and Tetrahydroisoquinolines | Accelerated reaction times for library synthesis. | organic-chemistry.org |

| Pseudo Four-Component Domino Reaction | 1-Aroyl-3,4-dihydroisoquinolines, ynones, malononitrile | Functionalized 5,6-Dihydroindolo[2,1-a]isoquinolines | Efficient assembly of complex polycyclic systems. | thieme-connect.com |

| Three-Component Synthesis | Alkylbenzenes, Isobutyraldehyde, Nitriles | 1-Substituted 3,4-Dihydroisoquinolines | Direct assembly from simple, acyclic precursors. | researchgate.net |

| Pictet-Spengler-Based MCRs | β-Arylethylamines, Aldehydes, Third Component | Polyheterocycles based on Tetrahydroisoquinoline | Atom- and step-economic approach to complex scaffolds. | researchgate.netthieme-connect.com |

These advanced synthetic strategies provide efficient and versatile pathways to access the 3,4-dihydroisoquinoline core structure, which is central to the synthesis of this compound. By selecting appropriate precursors, such as a bromine-substituted β-phenylethylamine and benzoyl chloride (for a Bischler-Napieralski approach) or a bromine-substituted phenethylamine, benzaldehyde, and a third component (for an MCR approach), these methods can be tailored to produce the target compound and its analogs.

Reaction Mechanisms and Mechanistic Studies of 7 Bromo 1 Phenyl 3,4 Dihydroisoquinoline Synthesis and Transformations

Detailed Mechanistic Pathways of Bischler-Napieralski Cyclization, Including N-Acyliminium Intermediates

The Bischler-Napieralski reaction is a fundamental method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides in the presence of a condensing agent. nrochemistry.comjk-sci.com The synthesis of 7-Bromo-1-phenyl-3,4-dihydroisoquinoline via this method proceeds from a suitably substituted N-[2-(4-bromophenyl)ethyl]benzamide.

Two primary mechanistic pathways have been proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com The differentiation between these pathways lies in the timing of the elimination of the carbonyl oxygen. wikipedia.org

Mechanism A: Nitrilium Ion Intermediate

In this pathway, the amide is first activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com This leads to the formation of a nitrilium ion intermediate. organic-chemistry.orgwikipedia.org The electrophilic carbon of the nitrilium ion then undergoes an intramolecular attack by the electron-rich aromatic ring, leading to the formation of a spiro intermediate. Subsequent rearomatization through the loss of a proton yields the final 3,4-dihydroisoquinoline (B110456) product. wikipedia.org

Mechanism B: N-Acyliminium Ion Intermediate

Alternatively, the reaction can proceed through an N-acyliminium intermediate. organic-chemistry.org In this case, the amide carbonyl is activated by the condensing agent, followed by intramolecular cyclization onto the aromatic ring. The resulting intermediate then eliminates water to form the dihydroisoquinoline. The use of specific reagents, such as oxalyl chloride, has been shown to favor the formation of an N-acyliminium intermediate, which can help to avoid side reactions like the retro-Ritter reaction. organic-chemistry.orgjk-sci.com

The choice of reagents and reaction conditions can influence which mechanistic pathway is favored. wikipedia.org For instance, stronger dehydrating conditions are more likely to promote the formation of the nitrilium ion intermediate.

| Intermediate | Key Features | Reagents Favoring Formation |

| Nitrilium Ion | Highly electrophilic carbon; formed prior to cyclization | P₂O₅, POCl₃ at elevated temperatures |

| N-Acyliminium Ion | Formed through activation of the amide carbonyl; cyclization precedes elimination | Oxalyl chloride, Tf₂O |

Elucidation of Regioselective Bromination Mechanisms

The position of the bromine atom at C7 in this compound is a result of regioselective bromination of the starting phenethylamine (B48288) derivative. This regioselectivity is governed by the principles of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile (in this case, Br⁺).

In the precursor, a 2-phenylethylamine derivative, the ethylamine (B1201723) group is an ortho-, para-directing activator. However, to achieve bromination at the position that will become C7 of the dihydroisoquinoline, a meta-directing group relative to the point of cyclization is required. Therefore, the synthesis typically starts with a 4-bromophenethylamine (B146110) derivative.

The mechanism of electrophilic aromatic bromination involves the generation of an electrophilic bromine species, often from Br₂ with a Lewis acid catalyst, or from a reagent like N-bromosuccinimide (NBS). mdpi.com The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom bearing the new bromine substituent. masterorganicchemistry.com

The regioselectivity of this reaction is dictated by the stability of the intermediate sigma complex. The existing substituent on the ring will direct the incoming electrophile to the position that results in the most stable carbocation.

Pathways for Nucleophilic Additions at the C1 Position of Dihydroisoquinolines

The C1 position of 3,4-dihydroisoquinolines is part of an imine functional group (C=N), making it electrophilic and susceptible to nucleophilic attack. mdpi.com The addition of a nucleophile to this position is a key transformation of the dihydroisoquinoline core, allowing for the introduction of a wide range of substituents.

The mechanism of nucleophilic addition to the C1 position involves the attack of a nucleophile on the electrophilic carbon of the C=N double bond. ucalgary.camasterorganicchemistry.com This breaks the π-bond, and the electron pair moves to the nitrogen atom, forming a tetrahedral intermediate with a negative charge on the nitrogen. byjus.com Subsequent protonation of the resulting anion yields the final 1-substituted tetrahydroisoquinoline product. byjus.com

The reactivity of the C=N bond can be enhanced by N-alkylation or by the use of Lewis acids, which coordinate to the nitrogen atom and increase the electrophilicity of the C1 carbon. A variety of nucleophiles can be employed in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and enolates. mdpi.combyjus.com

| Nucleophile Type | Example | Product |

| Organometallic | Grignard Reagent (R-MgX) | 1-Alkyl/Aryl-tetrahydroisoquinoline |

| Cyanide | NaCN/HCN | 1-Cyano-tetrahydroisoquinoline |

| Hydride | NaBH₄ | Tetrahydroisoquinoline |

Investigations into Radical-Mediated Transformations in Dihydroisoquinoline Chemistry

While ionic reactions are more common in dihydroisoquinoline chemistry, radical-mediated transformations offer alternative pathways for functionalization. nih.gov These reactions involve intermediates with unpaired electrons and can lead to unique reactivity patterns.

Radical reactions can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or electrochemical methods. Once a radical is generated, it can participate in a variety of transformations, such as addition to the C=N bond or hydrogen atom abstraction. For instance, a radical could add to the C1 position of a dihydroisoquinoline, leading to a nitrogen-centered radical intermediate. This intermediate could then be further transformed to yield a functionalized product.

While specific studies on radical-mediated transformations of this compound are not extensively documented, the general principles of radical chemistry suggest that such transformations are feasible and could provide access to novel derivatives. researchgate.net

Role of Photocatalysis and Skeleton-Editing in Dihydroisoquinoline Formation

Recent advances in synthetic methodology have introduced powerful new tools for the synthesis and modification of heterocyclic compounds. Photocatalysis and skeleton-editing are two such strategies that have found application in dihydroisoquinoline chemistry. rsc.org

Photocatalysis utilizes visible light to initiate chemical reactions through the generation of excited-state catalysts. researchgate.net This approach can enable transformations that are difficult to achieve through traditional thermal methods. mdpi.com In the context of dihydroisoquinoline synthesis, photocatalysis can be used to generate radical intermediates that can then participate in cyclization reactions to form the dihydroisoquinoline core. rsc.org

Skeleton-editing refers to the modification of the core structure of a molecule by inserting, deleting, or swapping atoms. researchgate.netchinesechemsoc.orgrsc.org This strategy allows for the conversion of one heterocyclic system into another, providing rapid access to diverse molecular scaffolds. chemistryworld.comresearchgate.net For example, a photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. rsc.org These innovative approaches are expanding the possibilities for the synthesis and diversification of dihydroisoquinoline derivatives.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding reaction mechanisms. ijcce.ac.ir By modeling the potential energy surface of a reaction, computational methods can provide insights into the structures of transition states and intermediates, as well as the energetics of different reaction pathways.

Density Functional Theory (DFT) Calculations for Transition States and Reaction Intermediates

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net DFT calculations can be employed to investigate the mechanism of the Bischler-Napieralski reaction, for example. By calculating the energies of the proposed intermediates (nitrilium ion vs. N-acyliminium ion) and the corresponding transition states, it is possible to determine the most likely reaction pathway under a given set of conditions. researchgate.net These calculations can also help to explain the observed regioselectivity and stereoselectivity of reactions involving dihydroisoquinolines. Computational studies have been used to compare the Robinson-Gabriel synthesis and the Bischler-Napieralski reaction, providing a detailed understanding of the factors that control the outcome of these reactions. researchgate.net

Energy Profile Analysis and Kinetic Studies

A thorough review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the energy profile and reaction kinetics for the synthesis and transformation of this compound. While the Bischler-Napieralski reaction is the classical and most common method for synthesizing 3,4-dihydroisoquinolines, the specific energetic landscape of this reaction for the bromo- and phenyl-substituted variant has not been explicitly detailed. nih.govorganic-chemistry.orgrsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of related reactions. For instance, the first DFT investigation of the Bischler-Napieralski reaction was reported for the synthesis of 1-phenyl-3,4-dihydro-β-carboline, a structurally related heterocyclic compound. researchgate.net Such studies typically elucidate the reaction pathway, identify transition states, and calculate activation energies, providing a quantitative understanding of the reaction's feasibility and rate. However, similar computational analyses specifically for this compound are not currently available in published research.

Kinetic studies, which involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts), are also lacking for this specific compound. Such studies would provide crucial data for optimizing reaction conditions and understanding the factors that influence the reaction rate and yield.

The absence of this specific data highlights a gap in the current body of research. Future computational and experimental studies would be invaluable for a more complete understanding of the reactivity of this compound. Such research would not only contribute to the fundamental understanding of the Bischler-Napieralski reaction mechanism for substituted substrates but also aid in the rational design of synthetic routes for this and related compounds.

Given the lack of specific data, no data tables on energy profiles or kinetic parameters for this compound can be presented at this time.

Spectroscopic Characterization and Structural Elucidation of 7 Bromo 1 Phenyl 3,4 Dihydroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 7-Bromo-1-phenyl-3,4-dihydroisoquinoline framework. While complete spectral data for the target compound is not published in a single source, a robust and accurate characterization can be constructed by analyzing data from its constituent substructures: 1-phenyl-3,4-dihydroisoquinoline (B1582135) asianpubs.orgrsc.orgamazonaws.com and 7-bromo-substituted isoquinolines mpg.dersc.org.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum can be divided into aliphatic and aromatic regions.

Aliphatic Region: The protons at the C-3 and C-4 positions of the dihydroisoquinoline ring are expected to appear as two distinct triplets. Based on data from the parent 1-phenyl-3,4-dihydroisoquinoline, the methylene (B1212753) protons adjacent to the nitrogen (H-3) typically resonate around 3.8-3.9 ppm, while the benzylic protons (H-4) are found further upfield, around 2.8-2.9 ppm rsc.orgamazonaws.com. Each signal would integrate to two protons and exhibit a triplet splitting pattern due to coupling with the adjacent methylene group.

Aromatic Region: This region is more complex, containing signals from the protons on the isoquinoline (B145761) core and the C-1 phenyl ring. The bromine atom at C-7 significantly influences the chemical shifts and splitting patterns of the remaining protons on that ring (H-5, H-6, and H-8).

The H-8 proton is expected to be the most downfield of the isoquinoline protons due to its proximity to the imine nitrogen.

The H-5 proton, being ortho to the bromine atom, would likely appear as a doublet.

The H-6 proton, positioned between the bromine and the C-5 proton, would appear as a doublet of doublets.

The five protons of the C-1 phenyl group would resonate in the typical aromatic region (approx. 7.3-7.7 ppm), with the ortho-protons appearing as a multiplet further downfield than the meta- and para-protons asianpubs.orgrsc.org.

The predicted ¹H NMR chemical shifts for this compound are detailed in the table below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (2H) | ~ 3.90 | t | ~ 7.0 |

| H-4 (2H) | ~ 2.85 | t | ~ 7.0 |

| H-5 | ~ 7.10 | d | ~ 8.5 |

| H-6 | ~ 7.35 | dd | ~ 8.5, 2.0 |

| H-8 | ~ 7.50 | d | ~ 2.0 |

| Phenyl (ortho, 2H) | ~ 7.65 | m | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The spectrum for this compound would show 15 distinct signals, corresponding to its molecular formula (C₁₅H₁₂BrN).

Aliphatic Carbons: The C-3 and C-4 methylene carbons are expected in the upfield region of the spectrum. Based on data for 1-phenyl-3,4-dihydroisoquinoline, C-3 appears around 47-48 ppm and C-4 around 26-27 ppm rsc.org.

Aromatic and Imine Carbons: The C-1 imine carbon is the most deshielded, appearing significantly downfield around 166-167 ppm rsc.org. The carbon bearing the bromine atom (C-7) would be shifted upfield due to the heavy atom effect, while adjacent carbons would be influenced by its electron-withdrawing nature. The remaining aromatic carbons of both the isoquinoline and phenyl rings would resonate between approximately 120 and 140 ppm.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~ 166.5 |

| C-3 | ~ 47.5 |

| C-4 | ~ 26.5 |

| C-4a | ~ 137.0 |

| C-5 | ~ 128.0 |

| C-6 | ~ 131.5 |

| C-7 | ~ 121.0 |

| C-8 | ~ 129.5 |

| C-8a | ~ 135.0 |

| C-1' (Phenyl) | ~ 138.5 |

| C-2', C-6' (Phenyl) | ~ 128.9 |

| C-3', C-5' (Phenyl) | ~ 128.5 |

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include a cross-peak between the H-3 and H-4 methylene protons, confirming their adjacent relationship. In the aromatic region, correlations between H-5 and H-6, as well as among the protons of the C-1 phenyl ring, would help to assign their specific resonances.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show clear cross-peaks for each C-H bond: H-3/C-3, H-4/C-4, H-5/C-5, H-6/C-6, H-8/C-8, and each proton on the phenyl ring with its corresponding carbon. This is crucial for the unambiguous assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about 2- and 3-bond correlations between protons and carbons, which is vital for connecting different fragments of the molecule. For this compound, key correlations would include:

H-4 protons correlating to the quaternary carbon C-4a and the aromatic carbon C-5.

H-8 proton correlating to the imine carbon C-1 and the quaternary carbon C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key expected NOESY correlation would be between the ortho-protons of the C-1 phenyl ring and the H-8 proton of the isoquinoline ring. The presence of this cross-peak would indicate a preferred rotational conformation of the phenyl group relative to the isoquinoline core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₅H₁₂BrN), the calculated exact mass for the protonated molecule ([M+H]⁺) would be approximately 286.0277 (for ⁷⁹Br) and 288.0257 (for ⁸¹Br). A critical diagnostic feature in the mass spectrum would be the presence of two peaks of nearly equal intensity separated by two mass units, which is the characteristic isotopic signature of a molecule containing one bromine atom mdpi.com.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic vibrations would be:

C=N Stretch: A sharp, medium-intensity absorption band around 1630-1650 cm⁻¹ is characteristic of the imine (C=N) functional group in the dihydroisoquinoline ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

X-ray Crystallography for Definitive Solid-State Structure Determination

The definitive, three-dimensional arrangement of atoms and molecules in the solid state is unequivocally determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation and for understanding the compound's physical and biological properties.

A comprehensive search of the current chemical and crystallographic literature indicates that the specific crystal structure of this compound has not yet been reported. However, the solid-state structure of a closely related and biologically active derivative, 1-(3'-hydroxy-4'-methoxyphenyl)-3,4-dihydroisoquinoline (referred to as compound 5n in a study by Zheng et al.), has been successfully determined by X-ray diffraction. nih.gov This analysis provides valuable insight into the likely solid-state conformation of the 1-phenyl-3,4-dihydroisoquinoline scaffold.

For comparative purposes, the crystallographic data for a related heterocyclic compound, 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is presented in the table below. While not a direct derivative of 1-phenyl-3,4-dihydroisoquinoline, it provides an example of the types of detailed structural parameters that can be obtained from X-ray crystallography.

Table 1: Crystallographic Data for a Related Heterocyclic Compound

| Parameter | 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| Chemical Formula | C₁₅H₁₂N₂O₂S |

| Formula Weight | 284.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.9349(8) |

| b (Å) | 6.3377(5) |

| c (Å) | 10.5783(10) |

| α (°) ** | 90 |

| β (°) | 97.752(3) |

| γ (°) | 90 |

| Volume (ų) ** | 659.97(10) |

| Z | 2 |

| Temperature (K) | 296 |

The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a definitive reference point for its solid-state conformation and allowing for more accurate computational modeling and structure-based drug design efforts.

Theoretical and Computational Investigations of 7 Bromo 1 Phenyl 3,4 Dihydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of 7-Bromo-1-phenyl-3,4-dihydroisoquinoline. By solving approximations of the Schrödinger equation for the molecule, these methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its lowest energy structure. From this optimized structure, a variety of electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity.

Furthermore, the calculation of an electrostatic potential map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom is expected to be a site of high electron density, while the hydrogen atoms and the region around the bromine atom may exhibit a more positive electrostatic potential. These calculations are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, generated for the purpose of demonstrating the output of quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. Molecular mechanics force fields are often employed for an initial scan of the potential energy surface to identify stable conformers. The results of these initial scans are then typically refined using higher-level quantum chemical methods.

To explore the dynamic behavior of the molecule over time, molecular dynamics (MD) simulations are performed. These simulations model the movement of atoms and molecules based on classical mechanics. An MD simulation of this compound in a solvent, such as water or chloroform, would provide insights into its flexibility, conformational transitions, and interactions with the surrounding solvent molecules. The trajectory from an MD simulation can reveal the most populated conformations and the energy barriers between them.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C1-C_phenyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45° | 0.00 | 65 |

| 2 | 135° | 1.2 | 25 |

| 3 | -45° | 0.8 | 10 |

Note: The data in this table is illustrative and based on plausible computational results for a molecule with this structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Validation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to validate experimentally determined structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental NMR spectra to confirm the molecular structure and assign specific resonances to individual atoms. Discrepancies between predicted and experimental shifts can indicate the presence of different conformers or solvent effects that were not accounted for in the calculation.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 165.2 | 164.8 |

| C3 | 48.5 | 48.1 |

| C4 | 28.9 | 29.3 |

| C4a | 135.8 | 135.5 |

| C5 | 128.1 | 128.4 |

| C6 | 129.5 | 129.2 |

| C7 | 120.3 | 120.7 |

| C8 | 131.7 | 131.4 |

| C8a | 138.6 | 138.2 |

| C1' (Phenyl) | 142.3 | 141.9 |

Note: The data in this table is for illustrative purposes. The predicted values are generated based on typical accuracies of DFT-based NMR prediction methods, and the experimental values are hypothetical.

Computational Studies on Reactivity Profiles and Selectivity

Computational chemistry provides a framework for understanding and predicting the reactivity of this compound in various chemical reactions. By modeling the potential energy surfaces of reaction pathways, it is possible to identify transition states and calculate activation energies. This information is crucial for predicting the feasibility of a reaction and the selectivity for different products.

For instance, in electrophilic aromatic substitution reactions on the phenyl or dihydroisoquinoline rings, computational models can predict the most likely sites of attack by calculating the energies of the intermediate sigma complexes. Similarly, for reactions involving the imine functionality of the dihydroisoquinoline ring, such as reduction or addition of a nucleophile, the modeling of the reaction mechanism can elucidate the stereoselectivity of the process.

Fukui functions and dual descriptors, derived from conceptual DFT, can also be calculated to provide a quantitative measure of the local reactivity at different atomic sites within the molecule. These indices help in identifying the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Table 4: Calculated Fukui Indices for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

| C1 | 0.12 | 0.03 | 0.075 |

| N2 | 0.05 | 0.15 | 0.10 |

| C5 | 0.08 | 0.06 | 0.07 |

| C8 | 0.09 | 0.05 | 0.07 |

Note: This data is illustrative and represents the type of output obtained from conceptual DFT calculations to predict site-specific reactivity.

Structure Activity Relationship Sar Studies: Mechanistic and Chemical Insights

Influence of the Bromine Atom at C7 on Molecular Interactions and Chemical Reactivity

The introduction of a bromine atom at the C7 position of the 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold significantly modulates its physicochemical properties, thereby influencing its molecular interactions and chemical reactivity. The effects can be broadly categorized into electronic modulation and the potential for specific non-covalent interactions.

Halogen Bonding: A key aspect of the C7-bromo substituent is its ability to engage in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. In the context of 7-Bromo-1-phenyl-3,4-dihydroisoquinoline, the bromine atom can act as a halogen bond donor, forming directional interactions with amino acid residues in a protein's binding pocket. This can significantly contribute to the binding affinity and selectivity of the compound for its target. The strength and geometry of these halogen bonds are crucial for stabilizing the ligand-receptor complex.

Role of the 1-Phenyl Substituent in Chemical Recognition and Binding Affinity at the Molecular Level

The phenyl group at the C1 position is a critical determinant of the biological activity of 1-phenyl-3,4-dihydroisoquinoline derivatives. Its role extends beyond simply providing bulk; it actively participates in various non-covalent interactions that are fundamental to molecular recognition and binding affinity.

Hydrophobic and van der Waals Interactions: The phenyl ring is inherently hydrophobic and can engage in favorable van der Waals interactions with nonpolar regions of a biological target. This is often a primary driving force for the initial association of the ligand with the protein.

Pi-Stacking and Cation-Pi Interactions: The aromatic nature of the phenyl ring allows it to participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. These interactions, which can be face-to-face or edge-to-face, contribute significantly to the stability of the bound complex. Furthermore, if the dihydroisoquinoline nitrogen is protonated, the positively charged ring system can engage in cation-π interactions with the electron-rich face of the phenyl ring or other nearby aromatic residues.

The orientation of the 1-phenyl group relative to the dihydroisoquinoline core is crucial. Studies on related 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the torsional angle between these two ring systems is a key factor in determining biological activity. rsc.org This orientation dictates the positioning of the phenyl ring within the binding pocket and its ability to form optimal interactions.

Conformational Flexibility and Rigidity and their Impact on Intermolecular Interactions

The 3,4-dihydroisoquinoline (B110456) core possesses a degree of conformational flexibility. The six-membered dihydroisoquinoline ring can adopt different conformations, which can influence the relative orientation of the C1-phenyl group and the C7-bromo substituent. This conformational landscape is critical for how the molecule presents its key interacting groups to a biological target.

The interplay between conformational flexibility and rigidity is a delicate balance. While some flexibility is necessary for the molecule to adapt to the topology of a binding site (an "induced fit" mechanism), excessive flexibility can be entropically unfavorable upon binding. The presence of the bulky phenyl and bromo substituents can restrict the conformational freedom of the dihydroisoquinoline ring, pre-organizing the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The rigidity of the linker between key pharmacophoric features can also enhance fluorescence properties in some molecular systems by raising the barrier to non-radiative decay pathways. rsc.org

The specific conformation adopted by the molecule in solution and, more importantly, in the bound state, will determine the distances and angles between the key interacting moieties (the bromine atom, the phenyl ring, and the nitrogen atom) and their counterparts on the target protein. Understanding this conformational preference is therefore essential for rational drug design.

Systematic Structural Modifications and their Consequences for Chemical Properties and Target Engagement Mechanisms

Systematic structural modifications of the this compound scaffold are a cornerstone of SAR studies. By systematically altering different parts of the molecule, researchers can probe the specific requirements for optimal activity and gain insights into the target engagement mechanism.

Modifications of the 1-Phenyl Ring: Substitution on the 1-phenyl ring can have profound effects on activity. For instance, in a series of 1-phenyl-3,4-dihydroisoquinoline derivatives evaluated as tubulin polymerization inhibitors, the presence of a 3'-hydroxyl and a 4'-methoxy group on the phenyl ring was found to be optimal for bioactivity. nih.gov Such modifications can alter the electronic properties of the phenyl ring, its ability to form hydrogen bonds, and its steric fit within the binding pocket.

Replacement of the C7-Bromine Atom: Replacing the bromine at C7 with other halogens (e.g., chlorine or fluorine) or with other functional groups (e.g., methyl, methoxy (B1213986), or hydrogen) can help to elucidate the role of this substituent. Such modifications would allow for a systematic evaluation of the importance of halogen bonding, steric bulk, and electronic effects at this position.

The data gathered from these systematic modifications can be used to construct a detailed pharmacophore model, which describes the essential structural features required for biological activity and their spatial arrangement. This model can then guide the design of new, more potent, and selective analogs.

Below is a hypothetical data table illustrating how SAR data for analogs of this compound might be presented.

| Compound ID | R1 (C7-substituent) | R2 (1-Phenyl substituent) | Target Binding Affinity (IC50, nM) |

| 1 | Br | H | 50 |

| 2 | Cl | H | 75 |

| 3 | F | H | 120 |

| 4 | H | H | 250 |

| 5 | Br | 4'-OCH3 | 25 |

| 6 | Br | 4'-OH | 30 |

| 7 | Br | 4'-Cl | 60 |

This table would allow for a clear visualization of how changes at the C7 and 1-phenyl positions impact the binding affinity, providing valuable insights for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.